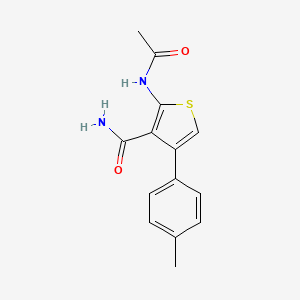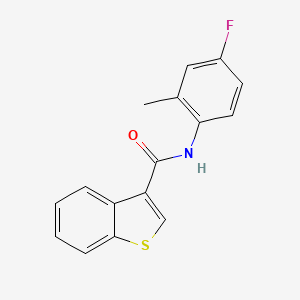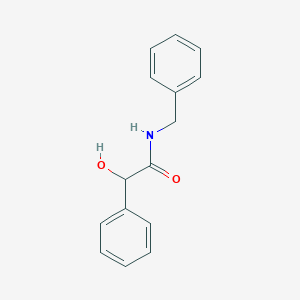![molecular formula C18H17Cl2N3OS B4767773 N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4767773.png)
N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Descripción general
Descripción
N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea, commonly known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase that plays a critical role in various cellular processes, including cell growth, differentiation, and survival.
Aplicaciones Científicas De Investigación
AG490 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. AG490 has been shown to inhibit the N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea/STAT3 signaling pathway, which is dysregulated in many cancers, including breast, lung, and prostate cancer. Inhibition of this pathway by AG490 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
AG490 has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. In these diseases, the JAK/STAT pathway is activated, leading to the production of pro-inflammatory cytokines. AG490 has been shown to inhibit the production of these cytokines and reduce inflammation in animal models of these diseases.
Mecanismo De Acción
AG490 acts as a selective inhibitor of N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea, a tyrosine kinase that plays a critical role in various cellular processes. This compound is activated by cytokines, growth factors, and hormones, leading to the phosphorylation of downstream targets, including STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it regulates gene expression. AG490 inhibits the phosphorylation of this compound, leading to the inhibition of downstream signaling pathways, including the JAK/STAT pathway.
Biochemical and Physiological Effects:
AG490 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. AG490 has also been shown to reduce inflammation in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AG490 has several advantages as a research tool, including its potency and selectivity for N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea. AG490 can be used to study the role of this compound in various cellular processes, including cell growth, differentiation, and survival. However, AG490 also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on AG490, including the development of more potent and selective N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea inhibitors, the identification of new therapeutic applications for AG490, and the study of the mechanism of action of AG490 in various cellular processes. Additionally, the use of AG490 in combination with other therapies, such as chemotherapy or immunotherapy, may have synergistic effects in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3OS/c1-24-13-3-5-16-14(9-13)11(10-22-16)6-7-21-18(25)23-17-4-2-12(19)8-15(17)20/h2-5,8-10,22H,6-7H2,1H3,(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUHVIBCKUTTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4767695.png)
![5-bromo-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B4767700.png)
![6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4767723.png)
![3-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4767730.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4767742.png)

![1-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4767757.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-phenylacetamide](/img/structure/B4767764.png)


![isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4767783.png)
![N-butyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4767797.png)

![5-(3,4-dichlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4767807.png)